molecular formula C24H27N5O B11236117 3,5-Dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide

3,5-Dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide

Cat. No.: B11236117
M. Wt: 401.5 g/mol
InChI Key: RKPIZUCJDNDXRP-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with dimethyl groups and a pyrimidine ring, which is further functionalized with a pyrrolidine moiety. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-Dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The pyrimidine and pyrrolidine moieties allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Properties

Molecular Formula

C24H27N5O

Molecular Weight

401.5 g/mol

IUPAC Name

3,5-dimethyl-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C24H27N5O/c1-16-12-17(2)14-19(13-16)23(30)26-20-6-8-21(9-7-20)27-24-25-18(3)15-22(28-24)29-10-4-5-11-29/h6-9,12-15H,4-5,10-11H2,1-3H3,(H,26,30)(H,25,27,28)

InChI Key

RKPIZUCJDNDXRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCC4)C)C

Origin of Product

United States

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